![molecular formula C10H14ClN3O4 B1424917 5-Methylcyclocytidine hydrochlorine CAS No. 51391-96-9](/img/structure/B1424917.png)
5-Methylcyclocytidine hydrochlorine
Overview
Description
5-Methylcyclocytidine hydrochloride is an intermediate for the synthesis of 1-β-d-arabinofurany-5-methylcytosine . It is a potential antiviral nucleoside .
Molecular Structure Analysis
5-Methylcyclocytidine hydrochloride is a nucleoside analogue of cytidine and exhibits profound biomedical implications in combating specific ailments. Its inherent capability to impede nucleotide synthesis and viral replication positions it as a prospective anticancer and antiviral agent .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methylcyclocytidine hydrochlorine are not explicitly mentioned in the search results .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5-Methylcytosine hydrochloride, focusing on several unique applications:
Epigenetic Studies
5-Methylcytosine hydrochloride is used in studies of DNA methylation processes, which are crucial for understanding epigenetic mechanisms like genomic imprinting, X chromosome inactivation, and genome stability .
High-Performance Liquid Chromatography (HPLC)
It serves as a standard in HPLC for estimating global methylation rates, which is essential for the analysis of epigenetic modifications across the genome .
Mass Spectroscopic Analysis
The compound is utilized in high-resolution mass spectroscopy to analyze and quantify nucleotide modifications, providing insights into molecular biology and genetics .
Clinical Disease Management
5-Methylcytosine has implications in personalized medicine, both as a treatment target and a biomarker source for clinical disease management, particularly in cancer research .
RNA Modification Studies
Recent interest has grown in RNA m5C modification due to its involvement in cellular processes and tumorigenesis, with advances in detection techniques enabling transcriptome mapping .
Predictive Modeling in Cancer
Research has explored the relationship between m5C-related long non-coding RNAs (lncRNAs) and certain cancers to establish predictive models for prognosis .
Safety and Hazards
Mechanism of Action
Target of Action
5-Methylcyclocytidine hydrochlorine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that progress slowly but can be resistant to treatment, making them a significant target for antitumor activity .
Mode of Action
The mode of action of 5-Methylcyclocytidine hydrochlorine involves the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth . The induction of apoptosis, or programmed cell death, further contributes to the reduction of cancer cells .
Biochemical Pathways
5-Methylcyclocytidine hydrochlorine affects the cell cycle and DNA damage pathways . By inhibiting DNA synthesis, it disrupts the normal cell cycle, preventing the cells from dividing and growing . This disruption can lead to DNA damage, triggering apoptosis and leading to the death of the cancer cells .
Result of Action
The result of the action of 5-Methylcyclocytidine hydrochlorine is the reduction of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound reduces the number of cancer cells, thereby limiting the progression of the malignancies .
Action Environment
The action, efficacy, and stability of 5-Methylcyclocytidine hydrochlorine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature at which the compound is stored . .
properties
IUPAC Name |
(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H/t5-,6-,7+,9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLAKIOXMNOMIC-HSMTUSTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylcyclocytidine hydrochlorine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.